molecular formula C10H12BrF B1480201 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene CAS No. 2091605-57-9

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene

Cat. No.: B1480201
CAS No.: 2091605-57-9
M. Wt: 231.1 g/mol
InChI Key: DYQIIIRFFNGPJZ-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H12BrF. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a propyl group, which is further connected to a methyl-substituted benzene ring. The unique combination of halogen atoms and the aromatic ring structure makes this compound of interest in various fields of chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene typically involves halogenation reactions. One common method includes the bromination of 2-fluoropropane followed by Friedel-Crafts alkylation with toluene. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon. Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine and fluorine atoms influences the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular proteins and enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene can be compared with other halogenated aromatic compounds, such as:

    1-Bromo-2-fluorobenzene: Lacks the propyl and methyl groups, making it less complex and potentially less reactive.

    1-(1-Bromo-2-chloropropan-2-yl)-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and applications.

    1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene:

The uniqueness of this compound lies in its specific combination of halogen atoms and the propyl group, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(1-bromo-2-fluoropropan-2-yl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQIIIRFFNGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene
Reactant of Route 2
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene
Reactant of Route 4
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene
Reactant of Route 5
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene
Reactant of Route 6
1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene

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